![molecular formula C23H22O5 B4045450 ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE](/img/structure/B4045450.png)
ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE
Overview
Description
ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE typically involves the reaction of 7-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-9-ol with ethyl 2-bromo-2-phenylacetate in the presence of a base such as triethylamine (TEA) in a solvent like dry dimethylformamide (DMF). The reaction mixture is heated to around 70°C and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with similar biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Scopoletin: Another coumarin derivative with anti-inflammatory properties.
Uniqueness
ETHYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)-2-PHENYLACETATE is unique due to its specific structural features, which may confer distinct biological activities compared to other coumarin derivatives. Its combination of a cyclopenta[c]chromen ring system with an ethyl phenylacetate moiety may enhance its potency and selectivity in various applications.
Biological Activity
Ethyl 2-({7-Methyl-4-Oxo-1H,2H,3H,4H-Cyclopenta[C]Chromen-9-Yl}Oxy)-2-Phenylacetate is a synthetic compound belonging to the flavonoid family, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a chromene moiety linked to a phenylacetate group, which is critical for its biological interactions. The presence of the chromene structure suggests potential antioxidant and anti-inflammatory properties.
Antioxidant Activity
Flavonoids are well-documented for their antioxidant properties. This compound has been shown to scavenge free radicals effectively. Studies indicate that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Effects
Research has demonstrated that flavonoids can modulate inflammatory pathways. This compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism is crucial in conditions like arthritis and cardiovascular diseases .
Anticancer Potential
Several studies have explored the anticancer properties of flavonoids. This compound has shown promise in inducing apoptosis in cancer cell lines. Mechanistic studies suggest that it may activate caspase pathways and inhibit cell proliferation through cell cycle arrest .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Antioxidant Enzymes : Enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
- Cell Signaling Pathways : Modulates signaling pathways such as NF-kB and MAPK that are involved in inflammation and cancer progression.
- Cytochrome P450 Enzymes : Influences the metabolism of xenobiotics through interaction with cytochrome P450 enzymes .
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of several flavonoids including this compound, it was found to exhibit significant DPPH radical scavenging activity comparable to standard antioxidants like ascorbic acid .
Study 2: In Vivo Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a notable reduction in paw edema induced by carrageenan injection. This suggests its potential use in treating inflammatory conditions .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-3-26-23(25)21(15-8-5-4-6-9-15)27-18-12-14(2)13-19-20(18)16-10-7-11-17(16)22(24)28-19/h4-6,8-9,12-13,21H,3,7,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZHWURIDZWGJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC(=CC3=C2C4=C(CCC4)C(=O)O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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